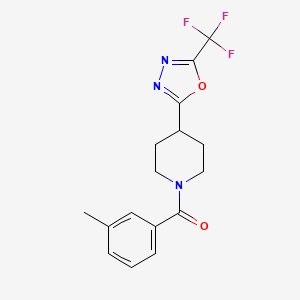
m-Tolyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl group is highly electronegative, which could influence the chemical behavior of the compound. The oxadiazole and piperidine rings could potentially participate in aromatic stacking interactions or hydrogen bonding .Physical And Chemical Properties Analysis
Some physical and chemical properties can be predicted based on the structure of the compound. For example, the compound is likely to be a solid at room temperature due to the presence of the aromatic rings. The trifluoromethyl group could increase the compound’s stability and resistance to metabolism, which could be relevant if the compound is intended for use as a drug .科学的研究の応用
Synthesis and Antimicrobial Activity
Research has explored the synthesis and potential antimicrobial activity of compounds structurally related to m-Tolyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone. For example, the study by Mallesha and Mohana (2014) synthesized a series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, which exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents Mallesha & Mohana, 2014.
Structural and Spectral Studies
Another aspect of research on similar compounds involves detailed structural and spectral analyses to understand their properties better. For instance, Karthik et al. (2021) conducted thermal, optical, etching, structural studies, and theoretical calculations on a compound closely related to m-Tolyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, providing insights into its structural characteristics and potential applications in material science Karthik et al., 2021.
Anticancer and Antibacterial Screening
Research has also been directed towards evaluating the anticancer and antibacterial potential of related oxadiazole derivatives. For example, Landage, Thube, and Karale (2019) synthesized a new series of compounds with potential antibacterial activities, which might contribute to developing new therapeutic agents Landage, Thube, & Karale, 2019.
作用機序
将来の方向性
特性
IUPAC Name |
(3-methylphenyl)-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2/c1-10-3-2-4-12(9-10)14(23)22-7-5-11(6-8-22)13-20-21-15(24-13)16(17,18)19/h2-4,9,11H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKUUMYHXXARPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-Tolyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

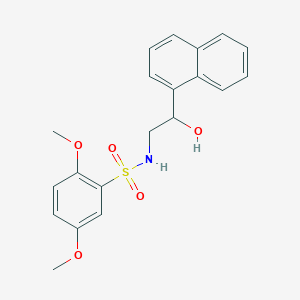
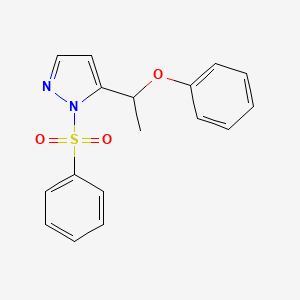
![(E)-1-[2-[(4-chlorophenyl)methoxy]phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one](/img/structure/B2997198.png)
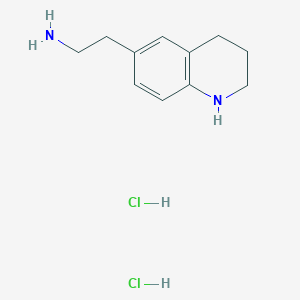
![4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2997203.png)
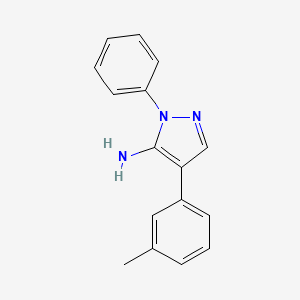
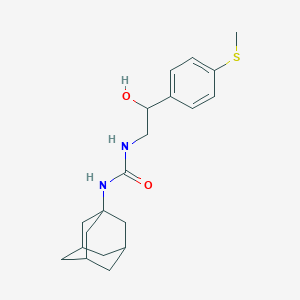
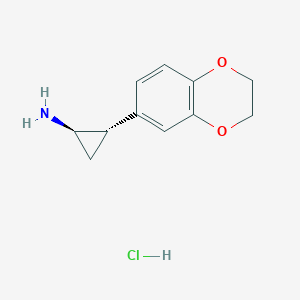
![3-cyclopentyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2997209.png)
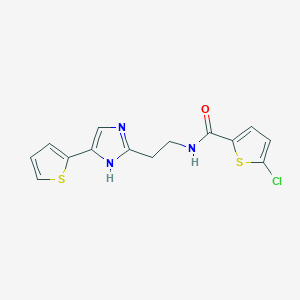
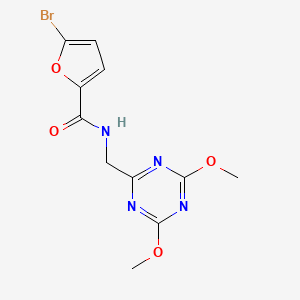

![(E)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2997216.png)
![3-{[2-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N-pentylbenzamide](/img/structure/B2997218.png)